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Compound of Interest

Compound Name: Complement C3a, (Tyr-70-77)

CAS No.: 125753-03-9

Cat. No.: B163898 Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5]
The C3a (70-77) peptide (Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, or ASHLGLAR) is a

synthetic C-terminal octapeptide derived from the human anaphylatoxin C3a. While full-length

C3a (77 amino acids) is a potent inflammatory mediator, the C-terminal region contains the

essential structural determinants for binding and activating the C3a Receptor (C3aR), a G-

protein coupled receptor (GPCR).[1]

Why use C3a (70-77)?

Accessibility: It is cost-effective and chemically stable compared to the full-length protein.

Specificity: It retains C3aR agonist activity, allowing for focused study of receptor-ligand

interactions without the steric bulk of the full protein.

Mechanistic Control: It serves as a critical tool to distinguish between receptor activation and

other non-specific effects of the whole protein.

Critical Caveat: C3a (70-77) typically exhibits 1–2% of the molar potency of full-length native

C3a in smooth muscle contraction assays, though it can show higher potency in specific

leukocyte functional assays. Experimental designs must account for this potency shift by

adjusting concentration ranges (typically 10 nM – 10 µM).
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Mechanistic Foundation: C3aR Signaling
Understanding the signaling cascade is prerequisite to selecting the correct readout. C3aR is a

G

-coupled receptor. Upon binding C3a (70-77), the receptor triggers a cascade primarily
involving Calcium (

) mobilization and MAPK/ERK phosphorylation.

Figure 1: C3a (70-77) Signaling Pathway
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Caption: C3a (70-77) binds C3aR, activating Gi proteins.[2][3][4][5][6] The
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subunits stimulate PLC, generating IP3 and mobilizing intracellular calcium, driving functional
responses.

Experimental Models & Cell Selection[4]
Selecting the right cell model is critical for signal detection.

Cell Type Origin
C3aR
Expression

Recommended
Assay

Notes

U937

Human

Monocytic

Lymphoma

High (Inducible)
Calcium Flux,

Chemotaxis

Differentiate with

cAMP or IFN-

to upregulate

C3aR.

HMC-1
Human Mast Cell

Line
Moderate

Degranulation (

-

hexosaminidase)

Useful for allergic

response

modeling.

RAW 264.7
Mouse

Macrophage
Moderate

Cytokine

Release (TNF-

, IL-6)

Species

difference:

Ensure peptide

sequence

compatibility

(Human C3a 70-

77 works on

mouse C3aR but

with altered

potency).

RBL-2H3
Rat Basophilic

Leukemia

Transfected

(hC3aR)

Degranulation,

Ca2+ Flux

Gold Standard

for potency

studies if

transfected with

human C3aR.

Primary

Neutrophils
Human Blood High

Chemotaxis,

ROS production

Short lifespan;

requires

immediate use.
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Detailed Protocols
Protocol A: Intracellular Calcium Mobilization Assay
Objective: Quantify rapid receptor activation (seconds to minutes). This is the most robust

readout for C3a (70-77).

Materials:

Cell Model: U937 cells (differentiated with 1 mM dibutyryl cAMP for 48h).

Reagent: Fluo-4 AM or Fura-2 AM (Calcium indicator).

Buffer: HBSS with

/

, 20 mM HEPES, 0.1% BSA (Fatty-acid free).

Ligand: C3a (70-77) (Stock 10 mM in DMSO).

Step-by-Step Procedure:

Cell Preparation: Harvest differentiated U937 cells (

cells/mL). Wash 2x with Assay Buffer.

Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 2.5 mM Probenecid (inhibits dye

efflux) for 45 minutes at 37°C in the dark.

Washing: Wash cells 2x to remove extracellular dye. Resuspend at

cells/mL in Assay Buffer.

Baseline Measurement: Aliquot into a 96-well black-wall plate. Measure baseline

fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

Stimulation: Inject C3a (70-77).

Dose Curve: 10 nM, 100 nM, 1 µM, 10 µM.
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Positive Control: Full-length C3a (100 nM).

Negative Control:[7] C3a des-Arg (if available) or Scrambled Peptide.

Data Acquisition: Record fluorescence every 1–2 seconds for 180 seconds.

Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Critical Control: Pre-treat a subset of cells with Pertussis Toxin (100 ng/mL) for 16h. Complete

inhibition of the signal confirms

dependency.

Protocol B: Mast Cell Degranulation ( -Hexosaminidase
Release)
Objective: Assess functional cellular response (exocytosis).

Materials:

Cell Model: HMC-1 or C3aR-transfected RBL-2H3 cells.

Substrate: p-nitrophenyl-N-acetyl-

-D-glucosaminide (pNAG).

Stop Solution: 0.1 M Carbonate buffer (pH 10.0).

Step-by-Step Procedure:

Seeding: Plate cells at

cells/well in a 96-well plate. Culture overnight.

Starvation: Replace media with Tyrode’s Buffer (with BSA) for 1 hour. Crucial: Use serum-

free buffer to avoid carboxypeptidase degradation of the peptide.

Stimulation: Add C3a (70-77) (Range: 100 nM – 10 µM) for 30 minutes at 37°C.
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Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate.

Lysis (Total Control): Lyse remaining cells with 1% Triton X-100 to determine total cellular

enzyme content.

Development: Add 50 µL of 1 mM pNAG substrate (in citrate buffer pH 4.5) to supernatants

and lysates. Incubate 1 hour at 37°C.

Stop & Read: Add 100 µL Stop Solution. Read Absorbance at 405 nm.

Calculation:

Release

.

Experimental Workflow & Troubleshooting
Figure 2: Validated Workflow for C3a (70-77) Assays
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Caption: Workflow emphasizes serum removal to prevent peptide degradation by

carboxypeptidases.

Troubleshooting Guide
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Issue Probable Cause Solution

No Signal Peptide Degradation

Serum Carboxypeptidases

rapidly cleave the C-terminal

Arginine. Use Serum-Free

Buffer or add

Carboxypeptidase Inhibitor

(e.g., Plummer's inhibitor).

Weak Signal Low Potency

C3a (70-77) is a partial agonist

or has lower affinity. Increase

concentration to 10 µM or use

a "Superagonist" analog if

available.

High Background Spontaneous Activation

Ensure cells are not stressed.

Use Fatty-Acid Free BSA in

buffers (albumin can carry

lipids that activate cells).

Precipitation Hydrophobicity

The octapeptide is relatively

hydrophobic. Dissolve in

DMSO first, then dilute. Ensure

final DMSO < 0.1%.
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AnaSpec Product Data. C3a (70-77) - 1 mg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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